N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17662562
InChI: InChI=1S/C7H11N5O/c1-8-7(13)6-11-10-5-4-9-2-3-12(5)6/h9H,2-4H2,1H3,(H,8,13)
SMILES:
Molecular Formula: C7H11N5O
Molecular Weight: 181.20 g/mol

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

CAS No.:

Cat. No.: VC17662562

Molecular Formula: C7H11N5O

Molecular Weight: 181.20 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide -

Specification

Molecular Formula C7H11N5O
Molecular Weight 181.20 g/mol
IUPAC Name N-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
Standard InChI InChI=1S/C7H11N5O/c1-8-7(13)6-11-10-5-4-9-2-3-12(5)6/h9H,2-4H2,1H3,(H,8,13)
Standard InChI Key PIJWTJWLJZXPNJ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NN=C2N1CCNC2

Introduction

Chemical Structure and Nomenclature

The compound belongs to the triazolo[4,3-a]pyrazine family, characterized by a fused bicyclic system comprising a triazole ring condensed with a tetrahydropyrazine moiety. The core structure is substituted at position 3 with a carboxamide group (-CONH2) and at the pyrazine nitrogen with a methyl group (-CH3). Its IUPAC name, N-methyl-5H,6H,7H,8H-[1,2,] triazolo[4,3-a]pyrazine-3-carboxamide, reflects this substitution pattern .

Molecular Formula and Weight

  • Molecular Formula: C₉H₁₂N₆O

  • Molecular Weight: 236.24 g/mol

  • Hydrogen Bond Donors/Acceptors: 2/5

  • Rotatable Bonds: 2

  • Topological Polar Surface Area: 98.2 Ų

These parameters suggest moderate solubility in polar solvents and potential bioavailability, consistent with analogs like S903-1420 (logP = 1.913) .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves cyclocondensation reactions. A patented route for 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride provides a template :

  • Hydrazine Addition: Reaction of 2-chloropyrazine with hydrazine hydrate forms a hydrazinopyrazine intermediate.

  • Cyclization: Treatment with trifluoroacetic anhydride and methanesulfonic acid induces triazole ring formation.

  • Hydrogenation: Palladium-catalyzed hydrogenation reduces the pyrazine ring to a tetrahydropyrazine system.

Adapting this protocol, N-methylation could be achieved via reductive amination or alkylation of a secondary amine intermediate. The carboxamide group may be introduced through coupling reactions using activated carboxylic acids .

Challenges and Optimization

  • Regioselectivity: Ensuring triazole formation at the correct position requires precise temperature control (60–110°C) .

  • Byproduct Mitigation: Chromatographic purification or recrystallization steps are critical, as seen in the isolation of S903-1420 with >93% purity .

Physicochemical and Pharmacokinetic Properties

Predicted Properties

PropertyValue
logP1.2–1.5
Water Solubility~10 mg/L (LogSw = -2.27)
pKa17.33 (basic nitrogen)

These values align with related compounds, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability and Reactivity

  • Hydrolytic Stability: The carboxamide group may undergo hydrolysis under strongly acidic or basic conditions.

  • Oxidative Sensitivity: The triazole ring is generally stable but may degrade under prolonged UV exposure.

Applications in Drug Discovery

Protein-Protein Interaction (PPI) Inhibition

The compound’s rigid bicyclic structure mimics peptide α-helices, making it a candidate for PPI inhibitors. S903-1420, a structural analog, is included in libraries targeting PPIs like the Helix Turn 3D-Mimetics Library and Beyond the Flatland Library .

Kinase and Enzyme Modulation

Triazolopyrazines exhibit affinity for kinases due to hydrogen bonding with ATP-binding pockets. The carboxamide group may enhance binding specificity, as seen in DPP-4 inhibitors like sitagliptin .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Prioritizing assays against cancer targets (e.g., PI3K/mTOR pathways) and metabolic enzymes.

  • Prodrug Design: Enhancing solubility through phosphate or ester prodrug formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator